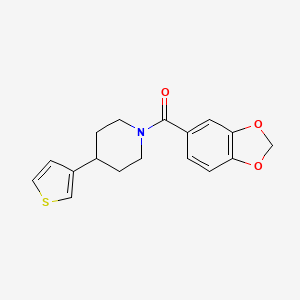

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c19-17(13-1-2-15-16(9-13)21-11-20-15)18-6-3-12(4-7-18)14-5-8-22-10-14/h1-2,5,8-10,12H,3-4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQQLKDOPUJMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

Incorporation of the Thiophene Ring: The thiophene ring can be added via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxylic acids.

Reduction: Reduction reactions can be used to modify the aromatic rings or reduce carbonyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-3-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-3-yl)piperidine with structurally or functionally related compounds from the evidence:

Key Structural and Functional Differences

Substituent Effects on Bioactivity The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in ’s oxadiazole derivative. The 4-fluorophenyl group in Seroxat () enhances serotonin reuptake inhibition (SSRI activity), whereas the thiophen-3-yl in the target compound may prioritize H₃ antagonism or other receptor modulation .

Physicochemical Properties The target compound’s molecular weight (297.4 g/mol) is lower than derivatives with additional heterocycles (e.g., oxadiazole in , .5 g/mol), favoring better blood-brain barrier penetration .

Therapeutic Potential Piperidine-based H₃ antagonists () are implicated in Alzheimer’s treatment, suggesting the target compound’s benzodioxole-thiophene scaffold could align with this mechanism. In contrast, Seroxat () targets serotonin transporters, highlighting divergent applications despite structural similarities . Oxadiazole-thiophene derivatives () lack explicit neurological data but may exhibit broader kinase inhibition due to the oxadiazole moiety’s electron-deficient nature .

Research Findings and Implications

- Computational Predictions : Molecular modeling of similar piperidine derivatives indicates that the benzodioxole-carbonyl group enhances binding to aromatic residues in receptor pockets, while thiophene improves π-π stacking .

- Synthetic Feasibility : Catalytic methods (e.g., p-toluenesulfonic acid) used for analogous compounds () suggest scalable routes for the target compound, though regioselectivity of thiophene substitution requires optimization .

- Safety and Regulation : Derivatives like those in are labeled for research use only, emphasizing the need for preclinical toxicity studies before clinical translation .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-3-yl)piperidine is a synthetic organic molecule with potential therapeutic applications. Its structure features a benzodioxole moiety, a piperidine ring, and a thiophene group, which may contribute to its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure

The compound can be represented by the following molecular formula and structural components:

- Molecular Formula : C₁₅H₁₃N₃O₃S

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Its mechanism may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Effects : Preliminary research indicates that the compound has cytotoxic effects on several cancer cell lines. It appears to induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing various physiological responses.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various bacterial strains, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 50 |

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound significantly reduced cell viability with IC50 values around 15 µM for MCF-7 cells and 25 µM for HeLa cells. Mechanistic studies suggested that apoptosis was induced via the intrinsic pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| HeLa | 25 | Apoptosis |

Anti-inflammatory Effects

Research demonstrated that the compound decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.